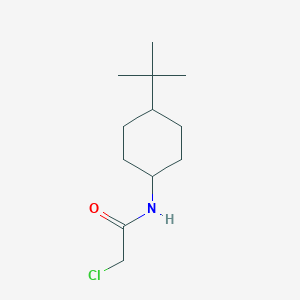

N-(4-tert-butylcyclohexyl)-2-chloroacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

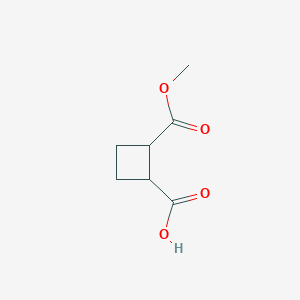

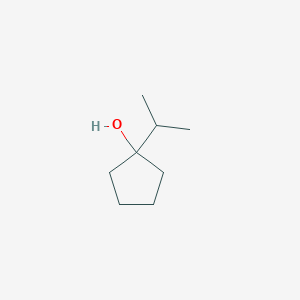

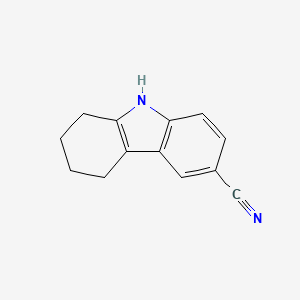

“N-(4-tert-butylcyclohexyl)-2-chloroacetamide” is a chemical compound with the molecular formula C24H46N2O2 . It has an average mass of 394.634 Da and a monoisotopic mass of 394.355927 Da .

Molecular Structure Analysis

The molecular structure of “N-(4-tert-butylcyclohexyl)-2-chloroacetamide” is complex, with a large number of atoms and bonds. The compound has a cyclohexyl ring structure with a tert-butyl group attached, along with an acetamide group .Chemical Reactions Analysis

While specific chemical reactions involving “N-(4-tert-butylcyclohexyl)-2-chloroacetamide” are not available, related compounds have been studied. For instance, “4-tert-Butylcyclohexanol” has been involved in oxidation and reduction reactions . In another study, the effects of peroxide-based initiators on the cure behavior and kinetics of vinyl ester resin were investigated .Physical And Chemical Properties Analysis

“N-(4-tert-butylcyclohexyl)-2-chloroacetamide” has a molecular formula of C24H46N2O2, an average mass of 394.634 Da, and a monoisotopic mass of 394.355927 Da .Aplicaciones Científicas De Investigación

Fragrance Industry

N-(4-tert-butylcyclohexyl)-2-chloroacetamide: is a compound that has potential applications in the fragrance industry. Its structural similarity to 4-tert-butylcyclohexyl acetate , which is used as a fragrance ingredient, suggests that it could be utilized for its scent properties. The compound could be incorporated into perfumes, colognes, and other scented products to provide a unique olfactory experience .

Biocatalysis

In the field of biocatalysis, this compound could serve as a substrate for enzymatic reactions. The presence of the chloroacetamide group may allow for selective reactions, such as dehalogenation or amidation, using specific enzymes. This could lead to the synthesis of valuable chiral intermediates for pharmaceuticals or agrochemicals .

Material Science

The tert-butylcyclohexyl moiety within N-(4-tert-butylcyclohexyl)-2-chloroacetamide could be explored for its properties in material science. It might be used to modify the surface properties of materials or as a monomer in polymer synthesis to create polymers with unique characteristics, such as increased thermal stability or rigidity .

Medicinal Chemistry

In medicinal chemistry, the compound could be investigated for its potential biological activity. The chloroacetamide group is often found in bioactive molecules, and thus, N-(4-tert-butylcyclohexyl)-2-chloroacetamide might act as a lead compound for the development of new therapeutic agents targeting various diseases .

Analytical Chemistry

This compound could be used as a standard or reagent in analytical chemistry due to its unique structure. It may be employed in chromatography as a reference compound for the separation of complex mixtures or in spectroscopy as a calibration standard for quantitative analysis .

Environmental Science

The environmental fate of N-(4-tert-butylcyclohexyl)-2-chloroacetamide could be studied to understand its biodegradability and potential impact on ecosystems. Research could focus on its breakdown products and their toxicity to provide insights into the environmental safety of related compounds .

Synthetic Organic Chemistry

As a synthetic intermediate, N-(4-tert-butylcyclohexyl)-2-chloroacetamide could be used in organic synthesis to construct complex molecules. Its functional groups offer multiple points of reactivity, making it a versatile building block for the synthesis of a wide range of organic compounds .

Agrochemistry

In agrochemistry, the compound’s potential as a precursor to agrochemicals could be explored. Its structural features may lend themselves to the development of new pesticides or herbicides with specific modes of action, contributing to more efficient crop protection strategies .

Safety and Hazards

Mecanismo De Acción

Target of Action

N-(4-tert-butylcyclohexyl)-2-chloroacetamide, also known as BW-A 58C , is an experimental naphthoquinone antimalarial drug .

Mode of Action

The compound undergoes extensive alkyl hydroxylation to a single t-butylhydroxy metabolite in man in vivo and also in human liver microsomes . This process is catalyzed primarily by a 54 kDa CYP2C9 form of cytochrome P450 .

Biochemical Pathways

The compound’s interaction with the cytochrome p450 system suggests it may influence drug metabolism pathways .

Pharmacokinetics

The compound’s hydroxylation suggests it undergoes metabolic transformations in the body .

Result of Action

As an experimental antimalarial drug, it is likely to interfere with the life cycle of the malaria parasite .

Action Environment

Factors such as temperature, pH, and the presence of other substances could potentially affect the compound’s action .

Propiedades

IUPAC Name |

N-(4-tert-butylcyclohexyl)-2-chloroacetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22ClNO/c1-12(2,3)9-4-6-10(7-5-9)14-11(15)8-13/h9-10H,4-8H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LARCNSYEWOQQCU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)NC(=O)CCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22ClNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60305083 |

Source

|

| Record name | N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |

CAS RN |

500887-21-8 |

Source

|

| Record name | N-(4-tert-butylcyclohexyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60305083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(Benzo[d][1,3]dioxol-5-yl)cyclopropanecarbonitrile](/img/structure/B1267753.png)